molecular formula C27H43N3O6 B12318707 Boc-N-Me-Phe(4-NO2)-OH.DCHA

Boc-N-Me-Phe(4-NO2)-OH.DCHA

Cat. No.: B12318707
M. Wt: 505.6 g/mol
InChI Key: SMSNICCTSDFCSF-UHFFFAOYSA-N
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Description

Boc-N-Me-Phe(4-NO2)-OH.DCHA, also known as Boc-N-methyl-4-nitro-L-phenylalanine dicyclohexylamine salt, is a derivative of phenylalanine. It is commonly used in peptide synthesis due to its stability and reactivity. The compound is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group, a nitro group at the para position of the phenyl ring, and a methyl group on the nitrogen atom of the amino acid.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Boc-N-Me-Phe(4-NO2)-OH.DCHA typically involves the following steps:

    Protection of the Amino Group: The amino group of phenylalanine is protected using a tert-butoxycarbonyl (Boc) group. This is achieved by reacting phenylalanine with di-tert-butyl dicarbonate in the presence of a base such as triethylamine.

    N-Methylation: The protected amino acid is then subjected to N-methylation using methyl iodide and a base like sodium hydride.

    Nitration: The phenyl ring is nitrated at the para position using a nitrating agent such as nitric acid or a mixture of sulfuric acid and nitric acid.

    Formation of the Dicyclohexylamine Salt: The final step involves the formation of the dicyclohexylamine salt by reacting the compound with dicyclohexylamine.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. The use of automated peptide synthesizers and high-performance liquid chromatography (HPLC) for purification is common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

Boc-N-Me-Phe(4-NO2)-OH.DCHA undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The Boc protecting group can be removed under acidic conditions, such as treatment with trifluoroacetic acid, to yield the free amine.

    Coupling Reactions: The compound can participate in peptide coupling reactions using reagents like dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS).

Common Reagents and Conditions

    Reducing Agents: Hydrogen gas, palladium catalyst.

    Acidic Conditions: Trifluoroacetic acid.

    Coupling Reagents: Dicyclohexylcarbodiimide, N-hydroxysuccinimide.

Major Products

    Reduction: 4-amino-L-phenylalanine derivatives.

    Deprotection: Free amine derivatives.

    Coupling: Peptide chains with Boc-N-Me-Phe(4-NO2)-OH incorporated.

Scientific Research Applications

Boc-N-Me-Phe(4-NO2)-OH.DCHA is widely used in scientific research, particularly in the fields of:

    Chemistry: As a building block in the synthesis of peptides and proteins.

    Biology: In the study of enzyme-substrate interactions and protein folding.

    Medicine: In the development of peptide-based drugs and therapeutic agents.

    Industry: In the production of synthetic peptides for research and pharmaceutical applications.

Mechanism of Action

The mechanism of action of Boc-N-Me-Phe(4-NO2)-OH.DCHA involves its incorporation into peptide chains during synthesis. The Boc protecting group ensures the stability of the amino acid during the coupling reactions. Once incorporated, the nitro group can be reduced to an amino group, which can participate in further biochemical interactions. The methyl group on the nitrogen atom can influence the conformation and reactivity of the peptide.

Comparison with Similar Compounds

Similar Compounds

    Boc-Phe(4-NO2)-OH: Lacks the N-methyl group.

    Boc-Phe(4-I)-OH: Contains an iodine atom instead of a nitro group.

    Boc-Phe(4-F)-OH: Contains a fluorine atom instead of a nitro group.

    Boc-Phe(4-Br)-OH: Contains a bromine atom instead of a nitro group.

Uniqueness

Boc-N-Me-Phe(4-NO2)-OH.DCHA is unique due to the presence of both the N-methyl group and the nitro group, which can influence its reactivity and interactions in peptide synthesis. The combination of these functional groups makes it a valuable tool in the synthesis of complex peptides and proteins.

Properties

IUPAC Name

N-cyclohexylcyclohexanamine;2-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]-3-(4-nitrophenyl)propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20N2O6.C12H23N/c1-15(2,3)23-14(20)16(4)12(13(18)19)9-10-5-7-11(8-6-10)17(21)22;1-3-7-11(8-4-1)13-12-9-5-2-6-10-12/h5-8,12H,9H2,1-4H3,(H,18,19);11-13H,1-10H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SMSNICCTSDFCSF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N(C)C(CC1=CC=C(C=C1)[N+](=O)[O-])C(=O)O.C1CCC(CC1)NC2CCCCC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H43N3O6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

505.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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